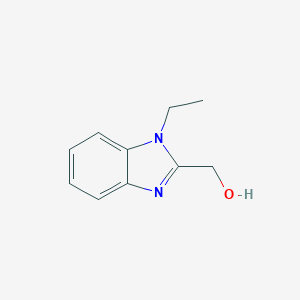

(1-ethyl-1H-benzimidazol-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-ethylbenzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-12-9-6-4-3-5-8(9)11-10(12)7-13/h3-6,13H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMCFIDLEKUBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355407 | |

| Record name | (1-ethyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21269-78-3 | |

| Record name | (1-ethyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Ethyl-1H-benzimidazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1-ethyl-1H-benzimidazol-2-yl)methanol

Abstract: This technical guide provides a comprehensive overview of the synthetic methodologies for preparing (1-ethyl-1H-benzimidazol-2-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of two primary synthetic routes, complete with step-by-step experimental protocols, mechanistic insights, and data interpretation. The content is structured to provide both a theoretical understanding and a practical framework for the successful synthesis and characterization of the target compound.

Introduction and Strategic Overview

This compound is a member of the benzimidazole family, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their diverse biological activities. The benzimidazole scaffold is a key pharmacophore in a variety of approved drugs. The title compound, with its reactive hydroxymethyl group and N-ethyl substitution, serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

The synthesis of this compound can be approached through two primary retrosynthetic strategies, each with its own set of advantages and considerations.

-

Route A: Initial Benzimidazole Formation followed by N-Alkylation. This strategy involves the initial construction of the 2-(hydroxymethyl)benzimidazole core, followed by the ethylation of the imidazole nitrogen. This approach is often favored due to the ready availability of starting materials for the initial cyclization.

-

Route B: N-Alkylation followed by C2-Functionalization. In this alternative approach, the benzimidazole nitrogen is first ethylated, and then the hydroxymethyl group is introduced at the C2 position. This typically involves a formylation reaction followed by reduction.

This guide will provide a detailed examination of both synthetic pathways, with a particular focus on a validated experimental protocol for the more established route.

Synthetic Pathway I: Benzimidazole Formation Followed by N-Ethylation

This is often the more direct and higher-yielding approach, beginning with the synthesis of the parent 1H-benzimidazol-2-ylmethanol.

Step 1: Synthesis of 1H-Benzimidazol-2-ylmethanol

The foundational step in this route is the condensation of o-phenylenediamine with a suitable two-carbon synthon bearing a hydroxyl group or its precursor. Glycolic acid is an ideal and readily available reagent for this purpose[1][2].

Reaction Scheme:

Causality of Experimental Choices:

-

Reactants: o-Phenylenediamine provides the benzene and two nitrogen atoms of the benzimidazole core. Glycolic acid serves as the C2-synthon, directly incorporating the desired hydroxymethyl functionality.

-

Solvent: Dimethylformamide (DMF) is a high-boiling polar aprotic solvent that is effective at dissolving the reactants and facilitating the reaction at elevated temperatures[1].

-

Temperature: Heating the reaction to reflux (typically 90-100°C in DMF) provides the necessary activation energy for the condensation and subsequent cyclization to occur at a reasonable rate[1][2].

Experimental Protocol: Synthesis of 1H-Benzimidazol-2-ylmethanol [1][2]

| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Volume | Density (g/mL) |

| o-Phenylenediamine | 1.0 | 108.14 | 10.81 g | - | - |

| Glycolic Acid | 1.1 | 76.05 | 8.37 g | - | - |

| Dimethylformamide (DMF) | - | 73.09 | - | 100 mL | 0.944 |

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-phenylenediamine (10.81 g, 0.1 mol) and dimethylformamide (100 mL).

-

Stir the mixture until the o-phenylenediamine has completely dissolved.

-

Add glycolic acid (8.37 g, 0.11 mol) to the solution.

-

Heat the reaction mixture to reflux at 90-100°C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 400 mL of cold water with stirring.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

A precipitate will form. Collect the solid by vacuum filtration and wash with cold water (3 x 50 mL).

-

The crude product can be purified by recrystallization from hot water or an ethanol/water mixture to afford 1H-benzimidazol-2-ylmethanol as a white to off-white solid.

Step 2: N-Ethylation of 1H-Benzimidazol-2-ylmethanol

The second step involves the selective ethylation of the N1-position of the benzimidazole ring. This is a standard N-alkylation reaction.

Reaction Scheme:

Causality of Experimental Choices:

-

Ethylating Agent: Ethyl iodide is a reactive and commonly used ethylating agent. Ethyl bromide can also be used.

-

Base: A base such as potassium carbonate or sodium hydride is required to deprotonate the acidic N-H of the benzimidazole, generating the nucleophilic benzimidazolide anion. Potassium carbonate is a milder and safer base to handle than sodium hydride.

-

Solvent: A polar aprotic solvent like acetonitrile or DMF is suitable for this reaction as it dissolves the reactants and does not interfere with the nucleophilic substitution.

Experimental Protocol: Synthesis of this compound

| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Volume | Density (g/mL) |

| 1H-Benzimidazol-2-ylmethanol | 1.0 | 148.16 | 7.41 g | - | - |

| Potassium Carbonate | 1.5 | 138.21 | 10.37 g | - | - |

| Ethyl Iodide | 1.2 | 155.97 | 9.36 g | 4.85 mL | 1.93 |

| Acetonitrile | - | 41.05 | - | 100 mL | 0.786 |

Procedure:

-

To a 250 mL round-bottom flask, add 1H-benzimidazol-2-ylmethanol (7.41 g, 0.05 mol), potassium carbonate (10.37 g, 0.075 mol), and acetonitrile (100 mL).

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl iodide (9.36 g, 0.06 mol) dropwise to the mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:1).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield this compound as a solid.

Synthetic Pathway II: N-Alkylation, Formylation, and Reduction

This alternative route begins with the readily available 1-ethyl-1H-benzimidazole.

Step 1: Synthesis of 1-ethyl-1H-benzimidazole

This can be prepared by the N-alkylation of 1H-benzimidazole with an ethyl halide.

Step 2: Formylation of 1-ethyl-1H-benzimidazole

The introduction of a formyl group at the C2 position can be achieved via a Vilsmeier-Haack reaction[1][2]. This reaction uses a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and DMF.

Reaction Scheme:

Causality of Experimental Choices:

-

Vilsmeier Reagent: The electrophilic Vilsmeier reagent attacks the electron-rich C2 position of the 1-ethyl-1H-benzimidazole.

-

Reaction Conditions: The reaction is typically carried out at low temperatures initially for the formation of the Vilsmeier reagent, followed by heating to drive the formylation.

Step 3: Reduction of 1-ethyl-1H-benzimidazole-2-carbaldehyde

The final step is the reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation[3][4].

Reaction Scheme:

Causality of Experimental Choices:

-

Reducing Agent: Sodium borohydride is a safe and effective reagent for the reduction of aldehydes to primary alcohols[3]. It is less reactive than lithium aluminum hydride and can be used in protic solvents like methanol or ethanol.

-

Solvent: Methanol or ethanol are common solvents for NaBH₄ reductions. They serve to dissolve the aldehyde and also act as a proton source during the workup to protonate the resulting alkoxide.

Experimental Protocol: Reduction of 1-ethyl-1H-benzimidazole-2-carbaldehyde

| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Volume | Density (g/mL) |

| 1-ethyl-1H-benzimidazole-2-carbaldehyde | 1.0 | 174.20 | 8.71 g | - | - |

| Sodium Borohydride | 1.5 | 37.83 | 2.84 g | - | - |

| Methanol | - | 32.04 | - | 150 mL | 0.792 |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1-ethyl-1H-benzimidazole-2-carbaldehyde (8.71 g, 0.05 mol) in methanol (150 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (2.84 g, 0.075 mol) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction by TLC to confirm the disappearance of the starting aldehyde.

-

Once complete, cool the reaction mixture back to 0°C and slowly quench the excess NaBH₄ by the dropwise addition of water until gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to afford the crude this compound.

-

Purify by column chromatography or recrystallization as needed.

Data Interpretation and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. A singlet for the methylene protons of the hydroxymethyl group and aromatic protons in the range of 7.2-7.8 ppm should also be present. The hydroxyl proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the ethyl group, the hydroxymethyl carbon, and the aromatic and imidazole carbons.

-

FT-IR: The infrared spectrum should display a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol, as well as C-H and C=N stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₂N₂O, MW: 176.22 g/mol ).

Visualizations

Caption: Overview of the two primary synthetic routes to this compound.

Caption: Experimental workflow for the synthesis via Route A.

Conclusion

This technical guide has detailed two robust synthetic strategies for the preparation of this compound. Route A, involving the initial formation of 1H-benzimidazol-2-ylmethanol followed by N-ethylation, is presented as a reliable and well-documented pathway. Route B, which proceeds via formylation and subsequent reduction of 1-ethyl-1H-benzimidazole, offers a viable alternative. The provided experimental protocols, mechanistic insights, and characterization guidelines are intended to equip researchers with the necessary knowledge for the successful synthesis and validation of this important benzimidazole derivative.

References

- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

-

Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. [Link]

-

SciForum. (2007). Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. [Link]

- ACS Publications. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 596-604.

-

ResearchGate. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]

Sources

A Technical Guide to the Structural Elucidation of (1-ethyl-1H-benzimidazol-2-yl)methanol

Abstract

This technical guide provides a comprehensive, in-depth methodology for the complete structural elucidation of the novel heterocyclic compound, (1-ethyl-1H-benzimidazol-2-yl)methanol. Benzimidazole scaffolds are of significant interest in medicinal chemistry, demanding unambiguous structural verification for drug development and molecular modeling. This document moves beyond a simple listing of techniques, offering a logical, field-proven workflow that integrates synthesis, purification, and multi-faceted spectroscopic analysis. We detail the causality behind experimental choices, demonstrating how data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, DEPT-135, COSY, and HSQC) are synergistically employed to build an irrefutable structural model. Each protocol is presented as a self-validating system, ensuring the highest degree of scientific integrity.

Introduction: The Rationale for Rigorous Elucidation

The benzimidazole moiety is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs. Its unique aromatic structure allows for diverse substitutions, leading to a wide range of biological activities. The title compound, this compound, incorporates key features—an N-alkyl group and a C-hydroxymethyl substituent—that can significantly influence its pharmacological profile. Therefore, absolute certainty of its molecular structure, including the specific positions of its substituents, is a non-negotiable prerequisite for any further research or development.

This guide presents an integrated strategy for structure elucidation, mirroring the logical process undertaken in an advanced analytical laboratory. The core principle is the convergence of evidence: no single technique is sufficient, but together, they provide a complete and validated picture of the molecule's identity.

Prerequisite: Synthesis and Analytical Purification

High-quality analytical data can only be obtained from a highly pure sample. The presence of starting materials, by-products, or residual solvents can confound spectral interpretation.

Synthesis Pathway: The Phillips-Ladenburg Reaction

A reliable method for synthesizing the benzimidazole core is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid.[1][2][3] For our target molecule, this involves a two-step process:

-

N-Ethylation of o-phenylenediamine: To selectively install the ethyl group at the N1 position.

-

Condensation: The resulting N-ethyl-o-phenylenediamine is then condensed with glycolic acid (a hydroxy-substituted carboxylic acid) under acidic conditions to form the desired this compound.

Purification Protocol: Ensuring Analytical Integrity

Methodology:

-

Initial Workup: After the reaction, the mixture is quenched and extracted with a suitable organic solvent like ethyl acetate.[4]

-

Column Chromatography: The crude product is subjected to silica gel column chromatography. A gradient elution system (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) is employed to separate the target compound from unreacted starting materials and by-products.

-

Recrystallization: The fractions containing the pure product, as identified by Thin Layer Chromatography (TLC), are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to yield analytically pure crystals.[5]

Causality: Chromatography separates compounds based on polarity, while recrystallization purifies based on differential solubility. Using both ensures the removal of a broad spectrum of potential impurities, a critical step for preventing misleading artifacts in subsequent spectroscopic analyses.

Integrated Spectroscopic Analysis: A Multi-Technique Approach

The elucidation process begins with techniques that provide broad, foundational information and progresses to those that offer fine-detail structural mapping.[6][7]

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is the first step, providing the molecular weight of the compound, which is essential for determining its molecular formula.[8][9]

Experimental Protocol (ESI-MS):

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).

-

Instrumentation: The solution is infused into an Electrospray Ionization (ESI) mass spectrometer.

-

Data Acquisition: Data is acquired in positive ion mode. ESI is a "soft" ionization technique that typically leaves the molecule intact, showing a prominent protonated molecular ion peak [M+H]⁺.

Expected Data & Interpretation: For this compound (C₁₀H₁₂N₂O), the expected exact mass is 176.0950 g/mol . The high-resolution mass spectrometer (HRMS) should detect an [M+H]⁺ ion at m/z 177.1028. This experimental value, matching the theoretical value to within a few parts per million (ppm), confirms the molecular formula.

| Ion | Expected m/z | Information Provided |

| [M+H]⁺ | 177.1028 | Confirms Molecular Weight and Formula |

| [M-H₂O+H]⁺ | 159.0922 | Fragmentation loss of water from the alcohol |

| [M-C₂H₅+H]⁺ | 148.0558 | Fragmentation loss of the ethyl group |

Table 1: Predicted ESI-MS data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[10][11]

Experimental Protocol (ATR-FTIR):

-

A small amount of the solid, purified compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Data & Interpretation: The FTIR spectrum provides direct evidence for the key functional groups predicted by the proposed structure.[12][13][14]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3400–3200 (Broad) | O-H Stretch | Alcohol (-CH₂OH ) |

| 3100–3000 | C-H Stretch | Aromatic C-H (Benzene ring) |

| 2980–2850 | C-H Stretch | Aliphatic C-H (Ethyl & Methylene) |

| ~1620 | C=N Stretch | Imidazole ring |

| 1600–1450 | C=C Stretch | Aromatic ring skeletal vibrations |

| 1300–1000 | C-O Stretch | Alcohol C-O |

Table 2: Key predicted FTIR absorption frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the most powerful technique for structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[15][16] All spectra are recorded in a deuterated solvent, such as DMSO-d₆, which can solubilize the compound and provide a deuterium lock signal.

3.3.1 ¹H NMR Spectroscopy: Proton Mapping

This experiment identifies all unique proton environments in the molecule.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6–7.5 | Multiplet | 2H | H-4, H-7 | Aromatic protons adjacent to the fused ring junction. |

| ~7.2–7.1 | Multiplet | 2H | H-5, H-6 | Aromatic protons in the middle of the benzene ring. |

| ~5.5 | Triplet | 1H | -CH₂OH | Hydroxyl proton, couples to the adjacent CH₂ group. |

| ~4.8 | Doublet | 2H | -CH₂ OH | Methylene protons, deshielded by the adjacent oxygen and imidazole ring. |

| ~4.3 | Quartet | 2H | N-CH₂ CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group. |

| ~1.4 | Triplet | 3H | N-CH₂CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |

Table 3: Predicted ¹H NMR chemical shifts and assignments.

3.3.2 ¹³C NMR and DEPT-135 Spectroscopy: Carbon Skeleton Confirmation

The ¹³C NMR spectrum identifies all unique carbon environments, while the DEPT-135 experiment differentiates between CH, CH₂, and CH₃ carbons.[17]

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |

| ~154 | Absent | C-2 | Quaternary carbon attached to N and the CH₂OH group. |

| ~143, ~135 | Absent | C-3a, C-7a | Quaternary carbons at the ring fusion. |

| ~122, ~115 | Positive (CH) | C-5, C-6, C-4, C-7 | Aromatic CH carbons. |

| ~55 | Negative (CH₂) | -CH₂ OH | Methylene carbon attached to oxygen. |

| ~42 | Negative (CH₂) | N-CH₂ CH₃ | Methylene carbon of the ethyl group. |

| ~15 | Positive (CH₃) | N-CH₂CH₃ | Methyl carbon of the ethyl group. |

Table 4: Predicted ¹³C NMR chemical shifts and assignments.

3.3.3 2D NMR Spectroscopy: Unambiguous Connectivity Mapping

While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For a molecule with multiple aromatic signals and distinct aliphatic groups, 2D NMR is essential for unambiguous assignment.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). Expected correlations:

-

The N-CH₂ CH₃ quartet protons will show a cross-peak with the N-CH₂CH₃ triplet protons.

-

The -CH₂ OH doublet protons will correlate with the -CH₂OH triplet proton.

-

Correlations between adjacent aromatic protons (H-4 with H-5, etc.) will help delineate the aromatic spin system.

-

-

HSQC (Heteronuclear Single Quantum Coherence): Directly links each proton to the carbon it is attached to. This is the ultimate confirmation tool for assignments. For example, it will show a cross-peak between the proton signal at ~4.3 ppm and the carbon signal at ~42 ppm, definitively assigning them to the N-CH₂ group.

Data Consolidation and Final Confirmation

The final step in the elucidation process is to synthesize all data into a single, cohesive argument. The evidence from each technique must be mutually supportive, leaving no room for alternative interpretations.

-

MS confirmed the molecular formula C₁₀H₁₂N₂O.

-

FTIR confirmed the presence of an alcohol (O-H), aromatic rings (C=C, C-H), and aliphatic groups (C-H).

-

¹H and ¹³C NMR provided the exact number and type of proton and carbon environments, matching the proposed structure perfectly (e.g., one methyl, two methylenes, four aromatic CHs, and three quaternary carbons).

-

2D NMR (COSY and HSQC) unequivocally established the connectivity, proving the ethyl group is attached to a nitrogen, the hydroxymethyl group is attached to C-2, and confirming the substitution pattern on the aromatic ring.

Conclusion

The structural elucidation of this compound serves as a case study for the power of an integrated analytical approach. By systematically applying mass spectrometry, FTIR, and a suite of 1D and 2D NMR experiments to a high-purity sample, we have demonstrated a robust, self-validating workflow. This multi-technique strategy ensures the highest level of confidence in the final structure, a critical foundation for any subsequent research in medicinal chemistry, materials science, or chemical biology.

References

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study. Retrieved from [Link]

-

Alam, M. M., et al. (2016). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. PMC - NIH. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2023). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PMC. Retrieved from [Link]

-

CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]

-

Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

-

MDPI. (n.d.). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Retrieved from [Link]

-

University College Dublin. (n.d.). CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. Retrieved from [Link]

-

RSC Publishing. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis. Retrieved from [Link]

-

ResearchGate. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Synthesis of [5-[(Ethylsulfinyl)methyl]-1H-benzimidazol-2-yl]carbamic acid, methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Reactions of 2-carbonyl- and 2-hydroxy(or methoxy)alkyl- substituted benzimidazoles with arenes in the su. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Mass spectrometric studies on 2-alkylbenzimidazoles. Some evidence for fragmentation via quinoxalinium ions. Retrieved from [Link]

-

ResearchGate. (n.d.). Infraredfrequencies of the major functional groups. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole. Retrieved from [Link]

-

ScienceDirect. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

RSC Publishing. (1961). The infrared spectra of some simple benzimidazoles. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of Complex 1 and benzimidazole (BZDH). Retrieved from [Link]

-

International Journal of Development Research. (2016). study of mass spectra of benzimidazole derivatives. Retrieved from [Link]

-

European Patent Office. (n.d.). Novel benzimidazole derivative, process for the preparation thereof and pharmaceutical composition. Retrieved from [Link]

-

IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

- 1. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. jchps.com [jchps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. eng.uc.edu [eng.uc.edu]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to (1-ethyl-1H-benzimidazol-2-yl)methanol: Synthesis, Characterization, and Potential Applications

Introduction to the Benzimidazole Core

The benzimidazole unit, formed by the fusion of a benzene and an imidazole ring, is a privileged heterocyclic motif in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets. Benzimidazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The therapeutic potential of these compounds has led to the development of numerous FDA-approved drugs.

The specific compound, (1-ethyl-1H-benzimidazol-2-yl)methanol, features an ethyl group at the N1 position of the benzimidazole ring and a hydroxymethyl group at the C2 position. These substitutions are anticipated to modulate the parent molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can significantly influence its pharmacokinetic and pharmacodynamic profile.

Chemical Identity and Physicochemical Properties

While specific experimental data for this compound is scarce due to the lack of a designated CAS number, its key identifiers and predicted properties can be inferred from its structure.

| Property | Value | Source |

| Molecular Formula | C10H12N2O | Chemdiv[4] |

| Molecular Weight | 176.22 g/mol | Inferred |

| Canonical SMILES | CCOn1c2ccccc2nc1CO | Inferred |

| InChI Key | Inferred | Inferred |

| Appearance | Likely a solid or oil | Inferred from related compounds[5] |

Note: The table above presents inferred data based on the chemical structure, as direct experimental values are not widely published.

Sources

- 1. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsm.com [ijpsm.com]

- 3. (1H-Benzodiazol-2-ylmethyl)diethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Compound (1-ethyl-2-methyl-1H-benzimidazol-5-yl)methanol - Chemdiv [chemdiv.com]

- 5. Page loading... [guidechem.com]

solubility of (1-ethyl-1H-benzimidazol-2-yl)methanol in various solvents

An In-depth Technical Guide on the Solubility Profile of (1-ethyl-1H-benzimidazol-2-yl)methanol

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This compound is a benzimidazole derivative of interest in medicinal chemistry and materials science. A thorough understanding of its solubility is paramount for its application in drug formulation, reaction chemistry, and material processing. This technical guide presents a comprehensive overview of the predicted solubility of this compound in a range of common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide establishes an inferred solubility profile based on fundamental principles of chemical structure, polarity, and by drawing parallels with structurally related benzimidazole compounds. Furthermore, this document details a standardized experimental protocol for the systematic determination of its solubility, providing researchers with a robust framework for empirical validation.

Introduction: The Significance of Solubility in Benzimidazole Chemistry

Benzimidazole derivatives are a cornerstone in pharmaceutical development, exhibiting a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2] The solubility of these compounds is a critical physicochemical parameter that dictates their bioavailability, formulation feasibility, and route of administration. Poor aqueous solubility, for instance, is a common hurdle in the development of benzimidazole-based therapeutics.[1] Conversely, solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for in vitro screening.

This compound features a benzimidazole core, an N-ethyl substituent, and a hydroxymethyl group at the 2-position. This unique combination of a heterocyclic aromatic system, a lipophilic alkyl chain, and a polar, hydrogen-bonding capable functional group results in a nuanced solubility profile. This guide aims to deconstruct these structural contributions to predict solubility and provide a practical methodology for its experimental determination.

Inferred Solubility Profile of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The overall polarity, hydrogen bonding capability, and molecular size of both the solute and the solvent are key determinants. Based on the structure of this compound, a qualitative solubility profile can be inferred.

Table 1: Inferred Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Inferred Solubility | Rationale |

| Polar Protic | Water | Low to Moderate | The hydroxymethyl group and the nitrogen atoms of the benzimidazole ring can form hydrogen bonds with water. However, the aromatic core and the ethyl group contribute to its hydrophobicity, likely limiting aqueous solubility. |

| Methanol[3][4] | High | As a polar protic solvent, methanol can effectively solvate the molecule through hydrogen bonding with the hydroxyl group and the benzimidazole nitrogens. Its smaller alkyl chain compared to ethanol makes it a better solvent for polar compounds. | |

| Ethanol | Moderate to High | Similar to methanol, ethanol's polarity and hydrogen bonding capacity suggest good solubility. The slightly larger ethyl group of ethanol may slightly reduce its solvating power for this specific solute compared to methanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent with a high dipole moment, making it an excellent solvent for a wide range of organic compounds, including those with both polar and non-polar moieties. |

| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO. It is expected to be a moderately effective solvent for this compound. | |

| Non-Polar | Toluene | Low | The large, non-polar aromatic ring of toluene will have limited favorable interactions with the polar hydroxymethyl and benzimidazole functionalities of the solute.[5] |

| Hexanes | Very Low / Insoluble | As a non-polar aliphatic hydrocarbon, hexanes will not effectively solvate the polar regions of the molecule, leading to very poor solubility. | |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM is a moderately polar solvent that can interact with the aromatic ring and the ethyl group. However, its ability to solvate the hydrogen-bonding hydroxyl group is limited, suggesting moderate solubility.[5] |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following sections outline a robust protocol for both rapid qualitative assessment and precise quantitative determination of solubility.

Materials and Equipment

-

This compound (solid, high purity)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Scintillation vials or other suitable sealed containers

-

A selection of high-purity solvents (as listed in Table 1)

Qualitative Solubility Assessment

This initial screening provides a rapid estimation of solubility in various solvents.

Methodology:

-

Add approximately 1-5 mg of this compound to a small vial.

-

Add 1 mL of the selected solvent in 0.2 mL increments.

-

After each addition, cap the vial and vortex vigorously for 30-60 seconds.

-

Visually inspect the solution for any undissolved solid particles against both a light and dark background.

-

Categorize the solubility as:

-

Very Soluble: Dissolves quickly in a small volume of solvent.

-

Soluble: Dissolves completely upon addition of up to 1 mL of solvent.

-

Slightly Soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: No apparent dissolution of the solid.

-

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.[6]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended microparticles. Record the exact volume of the aliquot and dilute it with a suitable solvent (in which the compound is freely soluble, e.g., methanol) to a known final volume.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared from stock solutions of known concentrations must be used for accurate quantification.

-

Calculation: The solubility (S) is calculated using the following formula:

S (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

The dilution factor is the ratio of the final volume to the initial aliquot volume.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for rapid qualitative solubility assessment.

Caption: Step-by-step quantitative solubility determination workflow.

Safety Considerations

When handling this compound and the associated solvents, it is imperative to adhere to standard laboratory safety protocols. Consult the Safety Data Sheet (SDS) for the specific compound and each solvent used.[7][8][9] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All experimental work should be conducted in a well-ventilated fume hood.

Conclusion

References

-

ResearchGate. Synthesis of benzimidazole under solvent free conditions. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Chemistry. BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. Retrieved from [Link]

-

RSC Publishing. Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

-

Sami Publishing Company. Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. Retrieved from [Link]

-

DTIC. RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

-

PubChem. 1-(1H-Benzimidazol-2-yl)ethanol, (S)-. Retrieved from [Link]

-

NIH. (1H-Benzimidazol-1-yl)methanol - PMC. Retrieved from [Link]

-

ChemSynthesis. 1H-benzimidazol-2-yl-phenylmethanol. Retrieved from [Link]

-

MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

-

PubChem. Methyl hydrogen (1-methyl-1H-benzimidazol-2-yl)carbonimidate. Retrieved from [Link]

-

Methanol Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. Effect of solvent polarity on photo-physical properties of 2-(1H-benzimidazol-2-yl) phenol. Retrieved from [Link]

-

ResearchGate. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

-

Semantic Scholar. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Retrieved from [Link]

Sources

- 1. maaz.ihmc.us [maaz.ihmc.us]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. methanex.com [methanex.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

Illuminating the Core: A Spectroscopic Guide to (1-ethyl-1H-benzimidazol-2-yl)methanol for the Discerning Scientist

Foreword: The Unseen Architecture of a Promising Molecule

In the landscape of pharmaceutical research and materials science, the benzimidazole scaffold stands as a cornerstone of innovation. Its versatile structure is the foundation for a multitude of compounds with significant biological and chemical properties. Among these, (1-ethyl-1H-benzimidazol-2-yl)methanol emerges as a molecule of considerable interest, a building block for novel therapeutic agents and functional materials. Understanding its precise three-dimensional architecture and electronic landscape is not merely an academic exercise; it is a critical prerequisite for unlocking its full potential.

This in-depth technical guide is crafted for the hands-on researcher, the meticulous scientist, and the forward-thinking drug development professional. We move beyond a mere cataloging of data, offering instead a deep dive into the spectroscopic soul of this compound. Herein, we will not only present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data but also illuminate the causality behind the spectral features. This guide is designed to be a self-validating system, where the synergy of the data from these orthogonal techniques converges to paint a comprehensive and unambiguous portrait of the target molecule. Every piece of data is contextualized, every interpretation is grounded in established principles, and every protocol is detailed with the precision of a seasoned experimentalist.

I. The Structural Elucidation Workflow: A Symphony of Spectroscopies

The determination of a molecule's structure is a puzzle, and each spectroscopic technique provides a unique set of clues. For this compound, a combination of NMR, IR, and MS provides a holistic understanding of its connectivity, functional groups, and molecular weight.

Caption: A typical workflow for the structural elucidation of a novel organic compound, beginning with synthesis and culminating in structure confirmation through integrated spectroscopic analysis.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment of each atom and how they are connected.

A. Experimental Protocol: Acquiring High-Resolution NMR Spectra

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be advantageous for its ability to solubilize a wide range of compounds and for observing exchangeable protons like those in hydroxyl groups.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and ensure the solution is homogeneous.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended. COSY reveals proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms.

B. Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts (δ) for this compound, based on the analysis of structurally similar compounds and established chemical shift principles.[1][2][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-4/H-7 (Benzene) | 7.60 - 7.80 | Multiplet | 2H | - |

| H-5/H-6 (Benzene) | 7.20 - 7.40 | Multiplet | 2H | - |

| CH₂ (Methanol) | ~4.80 | Singlet | 2H | - |

| N-CH₂ (Ethyl) | ~4.30 | Quartet | 2H | ~7.2 |

| OH (Methanol) | Variable (broad) | Singlet | 1H | - |

| CH₃ (Ethyl) | ~1.45 | Triplet | 3H | ~7.2 |

C. Interpretation and Rationale

The predicted ¹H NMR spectrum reveals several key structural features:

-

Aromatic Region (7.20 - 7.80 ppm): The four protons on the benzimidazole ring are expected to appear in this region. The protons closer to the imidazole ring (H-4 and H-7) are generally more deshielded and appear at a lower field compared to H-5 and H-6.[4] The complex splitting patterns arise from mutual coupling.

-

Hydroxymethyl Protons (~4.80 ppm): The two protons of the CH₂OH group are expected to be a singlet, as they are chemically equivalent and typically do not show coupling to the hydroxyl proton due to rapid exchange.

-

N-Ethyl Group: The ethyl group attached to the nitrogen atom gives rise to a characteristic quartet for the N-CH₂ protons (~4.30 ppm) and a triplet for the CH₃ protons (~1.45 ppm). The coupling constant (J) of approximately 7.2 Hz is typical for ethyl groups.

-

Hydroxyl Proton (Variable): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It often appears as a broad singlet and may exchange with residual water in the solvent.

D. Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts provide complementary information about the carbon framework.[5][6][7]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N (C2) | ~152 |

| C-3a/C-7a (Benzene) | ~142 / ~135 |

| C-4/C-7 (Benzene) | ~123 / ~110 |

| C-5/C-6 (Benzene) | ~122 / ~120 |

| CH₂ (Methanol) | ~55 |

| N-CH₂ (Ethyl) | ~40 |

| CH₃ (Ethyl) | ~15 |

E. Interpretation and Rationale

-

Imine Carbon (C2): The carbon atom at position 2 of the benzimidazole ring, double-bonded to a nitrogen, is significantly deshielded and appears at a very low field (~152 ppm).

-

Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region (110-145 ppm). The carbons directly attached to the nitrogen atoms (C-3a and C-7a) are typically found at a lower field than the other aromatic carbons.

-

Aliphatic Carbons: The carbons of the hydroxymethyl group (~55 ppm), the N-methylene group of the ethyl substituent (~40 ppm), and the methyl group of the ethyl substituent (~15 ppm) appear in the upfield region of the spectrum.

III. Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

A. Experimental Protocol: Acquiring an IR Spectrum

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

B. Predicted IR Absorption Bands

The following table summarizes the key predicted IR absorption bands for this compound.[8][9][10][11][12][13]

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3400 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=N Stretch (Imine) | 1620 - 1580 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-O Stretch (Alcohol) | 1050 - 1000 | Strong |

| C-H Bend (Aromatic) | 900 - 675 | Strong |

C. Interpretation and Rationale

-

O-H Stretch: The most prominent feature is expected to be a broad, strong absorption in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration in an alcohol, broadened due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and hydroxymethyl groups will be observed just below 3000 cm⁻¹.

-

C=N and C=C Stretches: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the benzene ring will give rise to a series of absorptions in the 1620-1450 cm⁻¹ region.

-

C-O Stretch: A strong absorption corresponding to the C-O stretching vibration of the primary alcohol will be present in the 1050-1000 cm⁻¹ range.

-

Aromatic C-H Bending: Strong bands in the fingerprint region (below 1000 cm⁻¹) due to out-of-plane C-H bending can provide information about the substitution pattern of the benzene ring.

IV. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern.

A. Experimental Protocol: Acquiring a Mass Spectrum

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Quadrupole analyzer.

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of an acid (e.g., formic acid) is often added to promote protonation in positive ion mode.

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule [M+H]⁺.

-

To obtain fragmentation data, a tandem mass spectrometry (MS/MS) experiment can be performed where the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID).

B. Predicted Mass Spectrometry Data

Molecular Formula: C₁₀H₁₂N₂O Molecular Weight: 176.22 g/mol

Expected Ionization: In ESI-MS, the compound is expected to be readily protonated to form the [M+H]⁺ ion.

Predicted [M+H]⁺: m/z 177.10

C. Predicted Fragmentation Pattern

The fragmentation of the protonated molecule can provide valuable structural information.[14][15][16][17][18][19]

Caption: A plausible fragmentation pathway for the [M+H]⁺ ion of this compound.

-

Loss of Water (H₂O): A common fragmentation for alcohols is the loss of a water molecule, which would result in a fragment ion at m/z 159.

-

Loss of Formaldehyde (CH₂O): The hydroxymethyl group can be lost as formaldehyde, leading to a fragment at m/z 147.

-

Loss of Ethene (C₂H₄): Subsequent fragmentation of the m/z 147 ion could involve the loss of the ethyl group as ethene, resulting in a fragment corresponding to the protonated benzimidazole core at m/z 119.

V. Conclusion: A Unified Spectroscopic Portrait

The collective power of NMR, IR, and MS provides a robust and internally consistent structural assignment for this compound. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (hydroxyl, aromatic, and aliphatic moieties), and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. This comprehensive spectroscopic characterization is the essential first step in the journey of this promising molecule from a laboratory curiosity to a potential solution in medicine or materials science. The data and protocols presented here serve as a reliable foundation for future research and development endeavors.

VI. References

-

Hida, M., Kawakami, H., & Suzuki, S. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Heterocyclic Chemistry, 31(3), 675-679.

-

BenchChem. (2025). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Retrieved from a relevant chemical supplier's technical documentation.

-

El Kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7295-7298.

-

Ibrahim, H. K., El-Tamany, S. H., El-Shaarawy, R. F., & El-Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 61-70.

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from .

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

-

NIST. (n.d.). 1H-Benzimidazole-2-ethanol. NIST Chemistry WebBook. Retrieved from [Link].

-

Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1638-1651.

-

Rivera, A., et al. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o615.

-

Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society, 2343-2347.

-

The Royal Society of Chemistry. (2013). Supporting information for an article on organic synthesis. Organic & Biomolecular Chemistry, 11, 929-937.

-

SpectraBase. (n.d.). (1-ethyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanol. Retrieved from [Link].

-

SpectraBase. (n.d.). 2-Ethyl-benzimidazole. Retrieved from [Link].

-

International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC 2012, 2(4).

-

MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molecules, 28(3), 1345.

-

DergiPark. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 47(2), 490-496.

-

Organic Chemistry Data. (2021). 13C NMR Chemical Shifts. Retrieved from [Link].

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link].

-

PMC. (2015). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 20(8), 14781–14807.

-

ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from a relevant research publication.

-

ResearchGate. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism. Retrieved from a relevant research publication.

-

European Patent Office. (n.d.). Novel benzimidazole derivative, process for the preparation thereof and pharmaceutical composition. Retrieved from a relevant patent document.

-

BenchChem. (n.d.). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. Retrieved from a relevant chemical supplier's technical documentation.

-

Synthetic Communications. (n.d.). Synthesis of [5-[(Ethylsulfinyl)methyl]-1H-benzimidazol-2-yl]carbamic acid, methyl ester. Retrieved from a relevant chemical synthesis database.

-

IOSR Journal. (n.d.). Synthesis Characterisation and Derivatographic studies of 1-(1H-Benzimidazol-2-yl)ethanone and 1-(1H-Benzimidazol-2-yl)phenone and their metal complexes. Retrieved from a relevant research publication.

-

mzCloud. (n.d.). 1-(1H-Benzo[d]imidazol-2-yl)ethan-1-ol. Retrieved from [Link].

-

ResearchGate. (2025). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from a relevant research publication.

-

ResearchGate. (n.d.). Maxima of selected absorption bands in the IR spectra of the benzimidazole derivatives. Retrieved from a relevant research publication.

-

NIST. (n.d.). 1H-Benzimidazole. NIST Chemistry WebBook. Retrieved from [Link].

-

Royal Society of Chemistry. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39363-39377.

Sources

- 1. researchgate.net [researchgate.net]

- 2. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. compoundchem.com [compoundchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H-Benzimidazole-2-ethanol [webbook.nist.gov]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. journalijdr.com [journalijdr.com]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 1H-Benzimidazole [webbook.nist.gov]

The Structural Elucidation of (1-ethyl-1H-benzimidazol-2-yl)methanol Derivatives: A Technical Guide for Drug Discovery

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the crystal structure of (1-ethyl-1H-benzimidazol-2-yl)methanol derivatives, a class of compounds with significant potential in medicinal chemistry. This guide delves into the synthesis, structural analysis, and potential implications for drug design, offering field-proven insights and detailed experimental protocols.

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

Benzimidazole and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties[1][2]. The versatility of the benzimidazole ring system, with its ability to form various non-covalent interactions, makes it a privileged scaffold in drug design. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for elucidating their mechanism of action and for designing more potent and selective drug candidates. This guide focuses on the structural nuances of this compound derivatives, exploring how subtle modifications to the core structure can influence crystal packing and, consequently, their biological activity.

Synthesis and Crystallization of this compound Derivatives

The synthesis of this compound derivatives typically follows a multi-step reaction pathway. A common approach involves the N-alkylation of a benzimidazole precursor followed by the introduction of the methanol group.

Experimental Protocol: Synthesis of this compound

A robust method for synthesizing the title compound involves a two-step process starting from 2-methyl benzimidazole.

Step 1: N-Ethylation of 2-Methyl Benzimidazole

-

Dissolve 2-methyl benzimidazole (1 equivalent) in a suitable solvent such as acetone.

-

Add a base, for instance, sodium bicarbonate (1.4 equivalents), to the solution with continuous stirring.

-

To this mixture, add ethyl chloroacetate (1.2 equivalents) dissolved in acetone.

-

Heat the reaction mixture under reflux and monitor the completion of the reaction using thin-layer chromatography (TLC) with an ethanol-acetone (6:4 v/v) mobile phase[3].

-

Upon completion, filter the mixture and concentrate the filtrate under reduced pressure to obtain ethyl (2-methyl-1H-benzimidazol-1-yl)acetate.

Step 2: Reduction to this compound

-

The ester obtained in the first step is then reduced to the corresponding alcohol. A suitable reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous solvent like tetrahydrofuran (THF) can be employed.

-

The reaction is typically carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

-

After the reaction is complete, it is carefully quenched with water and a sodium hydroxide solution.

-

The product is then extracted with an organic solvent, and the solvent is evaporated to yield the crude product.

-

Purification can be achieved through column chromatography or recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain single crystals suitable for X-ray diffraction analysis.

Core Structural Analysis: Insights from X-ray Crystallography

While a dedicated crystal structure for this compound is not publicly available as of the writing of this guide, a comprehensive understanding of its likely structural features can be extrapolated from the crystallographic data of closely related compounds. The Cambridge Structural Database (CSD) is an essential resource for such analyses, containing over 1.3 million curated crystal structures[3].

The Parent Scaffold: (1H-Benzimidazol-1-yl)methanol

The crystal structure of the parent compound, (1H-Benzimidazol-1-yl)methanol, provides a foundational understanding of the core geometry and intermolecular interactions.

In the crystal structure of (1H-Benzimidazol-1-yl)methanol, the benzimidazole ring is essentially planar[4]. The molecules are linked by intermolecular O-H···N hydrogen bonds, forming zigzag chains. These chains are further interconnected into sheets by weaker C-H···O hydrogen bonds[4][5].

| Parameter | (1H-Benzimidazol-1-yl)methanol [4] |

| Chemical Formula | C₈H₈N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.3181 |

| b (Å) | 4.2677 |

| c (Å) | 12.4795 |

| β (°) | 95.143 |

| Volume (ų) | 706.45 |

| Hydrogen Bonding | O-H···N, C-H···O |

Table 1: Key crystallographic data for (1H-Benzimidazol-1-yl)methanol.

The Impact of N-Ethylation on Crystal Packing

The introduction of an ethyl group at the N1 position is expected to significantly influence the crystal packing. Analysis of related N-ethylated benzimidazole structures reveals that the ethyl group can adopt various conformations relative to the benzimidazole ring, often described by torsion angles. For instance, in 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, the torsion angles C2a—N3a—C10a—C11a and C4a—N3a—C10a—C11a are 91.4 (2)° and -98.0 (2)°, respectively, indicating an out-of-plane orientation of the ethyl group[4]. This steric bulk introduced by the ethyl group will likely disrupt the planar sheet-like structures observed in the parent methanol derivative and lead to a more complex three-dimensional packing arrangement.

Intermolecular Interactions in this compound Derivatives

The interplay of various non-covalent interactions governs the supramolecular assembly in the solid state. In this compound, several key interactions are anticipated:

-

O-H···N Hydrogen Bonds: The primary and strongest hydrogen bond is expected to be between the hydroxyl group of the methanol moiety and the nitrogen atom of the imidazole ring of a neighboring molecule. This is a common and robust interaction observed in many benzimidazole derivatives containing a hydroxyl group[6][7].

-

C-H···O Hydrogen Bonds: Weaker C-H···O interactions involving the aromatic C-H bonds of the benzimidazole ring and the oxygen atom of the methanol group are also likely to contribute to the crystal packing, similar to what is seen in the parent (1H-Benzimidazol-1-yl)methanol[4].

-

π–π Stacking: The planar benzimidazole rings are prone to π–π stacking interactions. In many benzimidazole derivatives, these interactions play a crucial role in stabilizing the crystal structure, with centroid-to-centroid distances typically in the range of 3.6 to 3.8 Å[4][6]. The presence of the ethyl group may influence the geometry of these stacking interactions.

-

C-H···π Interactions: Interactions between the C-H bonds of the ethyl group and the aromatic π-system of the benzimidazole ring of an adjacent molecule are also possible, further contributing to the overall stability of the crystal lattice.

Structure-Activity Relationship (SAR) Insights

The structural features of this compound derivatives have direct implications for their biological activity. The ability to form specific hydrogen bonds and other non-covalent interactions with biological targets, such as enzymes or receptors, is crucial for their pharmacological effect.

For instance, the hydroxyl group of the methanol moiety can act as both a hydrogen bond donor and acceptor, which is a critical feature for binding to many protein active sites. The N-ethyl group, while potentially influencing solubility and metabolic stability, also contributes to the overall shape and steric profile of the molecule, which can affect its binding affinity and selectivity for a particular target. A thorough understanding of the preferred conformations and intermolecular interactions in the solid state can provide valuable insights for the design of new analogues with improved therapeutic properties[2].

Experimental Protocols for Structural Analysis

Single-Crystal X-ray Diffraction (SC-XRD)

The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction.

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.

-

Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature, often low temperatures (e.g., 100 K), to minimize thermal vibrations and improve data quality[6].

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

-

Data Analysis: The final refined structure provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions. Software such as PLATON can be used for detailed analysis of the crystal packing and hydrogen bonding networks.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis and structural characteristics of this compound derivatives. While the precise crystal structure of the title compound remains to be experimentally determined, a detailed analysis of closely related structures allows for a robust prediction of its key structural features and intermolecular interactions. The interplay of hydrogen bonding, π–π stacking, and weaker C-H···π and C-H···O interactions is crucial in dictating the supramolecular architecture of these compounds. A thorough understanding of these structural aspects is invaluable for the rational design of novel benzimidazole-based therapeutic agents with enhanced efficacy and selectivity. Future work should focus on obtaining the single-crystal X-ray structure of this compound and its derivatives to validate the predictions made in this guide and to further refine our understanding of their structure-activity relationships.

References

-

IUCr. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o615. [Link]

-

ResearchGate. (2020). X-ray Diffraction Structures of Regioisomers of N-Methylated Benzimidazole Compounds with Interest for the Design of Amyloid-Avid Probes. [Link]

-

Hamzah, N., Ngah, N., Hamid, S. A., & Rahim, A. S. A. (2012). Ethyl 1-(2-hydroxyethyl)-2-[2-(methylsulfanyl)ethyl]-1H-benzimidazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o197–o198. [Link]

-

PubMed. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o615. [Link]

-

IUCr. Synthesis and crystal structure analysis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione. [Link]

-

Zarghi, A., & Arfaei, S. (2011). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. EXCLI Journal, 10, 254–266. [Link]

-

Hamzah, N., Ngah, N., Hamid, S. A., & Rahim, A. S. A. (2012). Ethyl 1-(2-hydroxyethyl)-2-[2-(methylsulfanyl)ethyl]-1H-benzimidazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o197–o198. [Link]

-

Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. In Chemistry and Applications of Benzimidazole and its Derivatives. IntechOpen. [Link]

-